1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1904019-50-6 . It has a linear formula of C12H20FNO4 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 261.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Antibacterial Activity
- Fluoronaphthyridines as Antibacterial Agents : A study explored the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with tert-butyl and fluoropiperidine groups. The research focused on in vitro and in vivo antibacterial activities, revealing the influence of various substituents on antibacterial efficiency (Bouzard et al., 1992).
Chemical Synthesis Methods
- Synthesis of Tert-Butyl Compounds : Several studies have been conducted on the synthesis of tert-butyl compounds, which are important intermediates in various chemical reactions. These studies demonstrate methods to synthesize tert-butyl 4-methyl 3-oxopiperidine-1-carboxylate and related compounds, highlighting the efficiency and yield of these synthesis processes (Chen Xin-zhi, 2011).
Application in Medicinal Chemistry
- Use in Dipeptidyl Peptidase IV Inhibitors : A study discussed the enzymatic C-demethylation of a compound involving tert-butyl and fluoropiperidine groups. This research is significant in the context of medicinal chemistry, particularly for the development of dipeptidyl peptidase-4 inhibitors (Yoo et al., 2008).
- Fluorinated Compounds in Drug Discovery : The unique effects of fluorine atoms in molecules have been explored, particularly in the context of drug discovery. Research has been conducted on the synthesis, properties, and reactivity of various fluorinated compounds, including those with tert-butyl groups (Umemoto et al., 2010).
Molecular Structure Investigations
- Conformation of Piperidine Ring : Research has been focused on the conformation of the piperidine ring in compounds with tert-butyl groups. These studies provide insights into the molecular structure and interactions within these compounds, which are important for understanding their chemical behavior (Cygler et al., 1980).
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZANFNHFJJIDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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